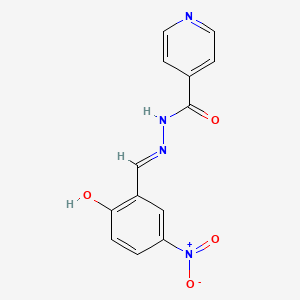

N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

Vue d'ensemble

Description

N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 286.07020481 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is a Schiff base compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and lipase inhibition properties. This article reviews the synthesis, characterization, and biological evaluation of this compound and its metal complexes, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the condensation of isonicotinic acid hydrazide with 2-hydroxy-5-nitrobenzaldehyde. The structural confirmation is achieved through various spectroscopic techniques:

- FT-IR Spectroscopy : Characteristic peaks confirm the formation of the imine bond (C=N) at around 1608 cm.

- NMR Spectroscopy : The presence of a resonance signal at 8.76 ppm in NMR indicates the imine hydrogen.

- Elemental Analysis : Supports the theoretical values for the synthesized compound.

Antimicrobial Activity

The antimicrobial efficacy of this compound and its metal complexes (Co(II), Ni(II), Cu(II)) has been evaluated against various pathogenic bacteria using the agar-well diffusion method. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | Activity Order |

|---|---|---|

| Ni(II) Complex | 20 | Highest |

| Co(II) Complex | 18 | Moderate |

| Cu(II) Complex | 15 | Lowest |

| Ligand (Free Compound) | 12 | - |

The nickel complex exhibited the highest antibacterial activity, attributed to its ability to form stable chelates with bacterial cell membranes, disrupting their integrity and function .

Lipase Inhibition

The compound also demonstrates significant lipase inhibitory activity. The IC50 value for this compound was found to be approximately 42.65 ± 0.97 μg/ml, indicating its potential as a therapeutic agent for obesity management by inhibiting pancreatic lipase .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cancer cell types are presented in Table 2.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial properties of the nickel complex against Staphylococcus aureus and Escherichia coli demonstrated that it effectively inhibited bacterial growth, making it a candidate for developing new antimicrobial agents .

- Docking Studies : Molecular docking analyses have illustrated strong interactions between this compound and target proteins involved in lipid metabolism, further validating its role as a lipase inhibitor .

Applications De Recherche Scientifique

Synthesis and Structural Properties

The synthesis of N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide involves the condensation reaction of isonicotinohydrazide with 2-hydroxy-5-nitrobenzaldehyde. The resulting compound features a hydrazone linkage that contributes to its biological activity and structural versatility.

Molecular Formula: C13H10N4O4

Molecular Weight: 286.243 g/mol

The structural analysis of this compound has been conducted using techniques such as X-ray crystallography and infrared (IR) spectroscopy, which reveal intermolecular interactions such as hydrogen bonding that are crucial for its functionality in various applications .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogenic bacteria. Studies demonstrate its effectiveness against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The compound's mechanism of action includes the inhibition of bacterial virulence factors, such as biofilm formation and motility .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various metal complexes derived from this Schiff base. The results indicated that nickel (II) complexes exhibited superior antibacterial activity compared to copper (II) and cobalt (II) complexes, highlighting the potential for developing new antimicrobial agents based on this compound .

| Complex Type | Antibacterial Activity | Order of Efficacy |

|---|---|---|

| Ni(II) | Highest | Ni > Co > Cu |

| Co(II) | Moderate | |

| Cu(II) | Lowest |

Corrosion Inhibition

The compound has also been investigated for its application as a corrosion inhibitor in acidic environments, particularly for metals like J55 steel in hydrochloric acid solutions. Research indicates that this compound can effectively reduce corrosion rates, making it an eco-friendly alternative to traditional inhibitors .

Sensor Development

Recent advancements have seen derivatives of this compound being utilized in the development of sensors for detecting heavy metals, such as mercury. These sensors demonstrate high sensitivity and selectivity, making them valuable tools for environmental monitoring .

Case Study: Heavy Metal Detection

A study reported on sensor prototypes based on this compound derivatives showed promising results in detecting trace amounts of mercury in contaminated water samples, emphasizing their applicability in environmental safety assessments.

Propriétés

IUPAC Name |

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-12-2-1-11(17(20)21)7-10(12)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,18H,(H,16,19)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEWMLRJDLRRIA-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.